molecular formula C17H20N2O4 B5560855 2-((1,4-Dioxaspiro[4.5]decan-2-yl)methyl)-4-hydroxyphthalazin-1(2H)-one

2-((1,4-Dioxaspiro[4.5]decan-2-yl)methyl)-4-hydroxyphthalazin-1(2H)-one

Cat. No.: B5560855
M. Wt: 316.35 g/mol
InChI Key: OFGZQSNMGHRZQT-UHFFFAOYSA-N
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Description

2-((1,4-Dioxaspiro[45]decan-2-yl)methyl)-4-hydroxyphthalazin-1(2H)-one is a complex organic compound that features a unique spirocyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((1,4-Dioxaspiro[4.5]decan-2-yl)methyl)-4-hydroxyphthalazin-1(2H)-one typically involves multiple steps. One common approach starts with the preparation of the 1,4-dioxaspiro[4.5]decan-2-yl moiety. This can be achieved by reacting cyclohexanone with a suitable diol under acidic conditions to form the spirocyclic acetal. The resulting intermediate is then coupled with a phthalazinone derivative through a nucleophilic substitution reaction, often using a base such as sodium hydride or potassium carbonate to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and scalability. This could include the use of continuous flow reactors to enhance reaction efficiency and control. Additionally, the purification process may be streamlined using techniques such as crystallization or chromatography to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-((1,4-Dioxaspiro[4.5]decan-2-yl)methyl)-4-hydroxyphthalazin-1(2H)-one can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to modify the spirocyclic structure or the phthalazinone ring.

    Substitution: The spirocyclic acetal can be substituted with different functional groups to create derivatives with varying properties.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Common reducing agents include sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield a ketone, while substitution reactions can produce a variety of functionalized derivatives.

Scientific Research Applications

2-((1,4-Dioxaspiro[4.5]decan-2-yl)methyl)-4-hydroxyphthalazin-1(2H)-one has several applications in scientific research:

    Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.

    Materials Science: The unique spirocyclic structure makes it a candidate for the development of novel materials with specific mechanical or electronic properties.

    Biological Studies: The compound can be used to study the interactions between small molecules and biological macromolecules, such as proteins or nucleic acids.

Mechanism of Action

The mechanism by which 2-((1,4-Dioxaspiro[4.5]decan-2-yl)methyl)-4-hydroxyphthalazin-1(2H)-one exerts its effects depends on its specific application. In medicinal chemistry, it may act by binding to a particular enzyme or receptor, thereby modulating its activity. The spirocyclic structure can provide a rigid framework that enhances binding affinity and specificity. The molecular targets and pathways involved would vary based on the specific biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    1,4-Dioxaspiro[4.4]nonane: Another spirocyclic compound with a similar structure but different ring size.

    Phthalazinone Derivatives: Compounds with variations in the phthalazinone ring, which may exhibit different biological activities.

Uniqueness

2-((1,4-Dioxaspiro[4.5]decan-2-yl)methyl)-4-hydroxyphthalazin-1(2H)-one is unique due to its combination of a spirocyclic acetal and a phthalazinone moiety. This dual functionality allows for a wide range of chemical modifications and applications, making it a versatile compound in both research and industrial contexts.

Properties

IUPAC Name

3-(1,4-dioxaspiro[4.5]decan-3-ylmethyl)-2H-phthalazine-1,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O4/c20-15-13-6-2-3-7-14(13)16(21)19(18-15)10-12-11-22-17(23-12)8-4-1-5-9-17/h2-3,6-7,12H,1,4-5,8-11H2,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFGZQSNMGHRZQT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(CC1)OCC(O2)CN3C(=O)C4=CC=CC=C4C(=O)N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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